Product packaging for (S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol(Cat. No.:)

(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol

Cat. No.: B11755215
M. Wt: 133.16 g/mol
InChI Key: CROKWOXDQWOKCV-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol (: 1240710-87-5) is a chiral fluorinated building block of high interest in medicinal chemistry and pharmaceutical research . This compound features a pyrrolidine ring with a stereogenic center and a fluorine atom, which can significantly alter the physicochemical properties, metabolic stability, and binding characteristics of potential drug candidates . With a molecular formula of C6H12FNO and a molecular weight of 133.16 g/mol , it serves as a versatile synthon. The compound is characterized by its high enantiopurity, making it particularly valuable for the synthesis of asymmetric molecules . Its primary research application lies in the discovery and optimization of novel therapeutic agents. For instance, analogues incorporating fluorinated pyrrolidine subunits are explored in the development of inhibitors for targets like phosphodiesterase-5 (PDE5) to improve metabolic stability in potential treatments for conditions such as pulmonary fibrosis . Please handle with appropriate care. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12FNO B11755215 (S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

2-[(3S)-3-fluoropyrrolidin-1-yl]ethanol

InChI

InChI=1S/C6H12FNO/c7-6-1-2-8(5-6)3-4-9/h6,9H,1-5H2/t6-/m0/s1

InChI Key

CROKWOXDQWOKCV-LURJTMIESA-N

Isomeric SMILES

C1CN(C[C@H]1F)CCO

Canonical SMILES

C1CN(CC1F)CCO

Origin of Product

United States

Stereochemical Characterization and Elucidation of S 2 3 Fluoropyrrolidin 1 Yl Ethan 1 Ol

Determination of Absolute Configuration

The absolute configuration of a chiral center describes the specific spatial arrangement of its substituents. For (S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol, the "(S)" designation at the C3 position of the pyrrolidine (B122466) ring is a critical stereochemical descriptor. Establishing this configuration with certainty is typically achieved through a combination of methods that relate the molecule to known standards or analyze its chiroptical properties.

Spectroscopic Methods for Stereochemical Assignment

In cases where chemical correlation is not feasible or requires confirmation, advanced spectroscopic techniques are employed. Methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful tools for determining the absolute configuration of chiral molecules in solution. wikipedia.orgzenodo.org

These techniques measure the differential absorption of left and right circularly polarized light. The resulting spectrum is unique to a specific enantiomer and acts as a stereochemical fingerprint. The experimental ECD or VCD spectrum of the synthesized compound is compared to a theoretical spectrum generated through quantum-chemical calculations, often using density functional theory (DFT). zenodo.org A strong agreement between the experimental spectrum and the calculated spectrum for the S-enantiomer provides unambiguous confirmation of the (S)-absolute configuration.

Assessment of Enantiomeric Purity and Diastereoselectivity

Beyond the identity of the stereoisomer, its purity is a critical parameter. Stereochemical purity is quantified in terms of enantiomeric excess (ee) for enantiomers or diastereomeric excess (de) for diastereomers.

Quantitative Measures of Stereochemical Excess (e.g., ee, de)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. It is calculated from the relative amounts of the two enantiomers. sigmaaldrich.com The most common and accurate method for determining the enantiomeric excess of a chiral compound like this compound is chiral High-Performance Liquid Chromatography (HPLC). nih.govheraldopenaccess.us

In this technique, the enantiomeric mixture is passed through a column containing a chiral stationary phase (CSP). sigmaaldrich.com The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification. The enantiomeric excess is then calculated from the integrated areas of the corresponding peaks in the chromatogram. sigmaaldrich.com

Illustrative Chiral HPLC Analysis for Enantiomeric Excess Determination

Enantiomer Retention Time (min) Peak Area Enantiomeric Excess (% ee)
(S)-enantiomer 10.5 99.0 98.0%

% ee = [ (Area S - Area R) / (Area S + Area R) ] x 100 Disclaimer: The data in this table is for illustrative purposes only and represents a hypothetical analysis.

Conformational Analysis of the Pyrrolidine Ring and Substituents

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the "envelope" and "twist" forms. frontiersin.org The substitution of a fluorine atom at the C3 position, along with the N-ethan-1-ol group, significantly influences the conformational preference of the ring. nih.gov

Common Pyrrolidine Ring Pucker Conformations

Conformation Type Description Key Feature
Envelope (E) Four atoms are coplanar, and the fifth is out of the plane. Designated by the out-of-plane atom (e.g., Cγ-exo).

| Twist (T) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three. | Designated by the two displaced atoms (e.g., Cγ-exo/Cβ-endo). |

Mechanistic Studies of Reactions Involving S 2 3 Fluoropyrrolidin 1 Yl Ethan 1 Ol

Elucidation of Reaction Mechanisms in its Formation

The synthesis of (S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol is most plausibly achieved through the nucleophilic substitution reaction between (S)-3-fluoropyrrolidine and a suitable two-carbon electrophile. Two primary routes are considered: N-alkylation with 2-haloethanols (e.g., 2-bromoethanol or 2-chloroethanol) or ring-opening of ethylene oxide.

Mechanism via N-Alkylation with 2-Haloethanol: This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of (S)-3-fluoropyrrolidine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic methylene carbon (C1) of the 2-haloethanol, which is bonded to the electron-withdrawing halogen atom.

The mechanism involves a single, concerted step where the N-C bond is formed simultaneously as the C-Br bond is broken. A pentacoordinate transition state is formed, involving the nitrogen, the attacking carbon, the carbon's other substituents, and the leaving group (bromide). The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct, driving the equilibrium towards the product. The stereochemistry at the C3 position of the pyrrolidine (B122466) ring is retained throughout the reaction.

Mechanism via Ring-Opening of Ethylene Oxide: An alternative pathway involves the nucleophilic attack of (S)-3-fluoropyrrolidine on the carbon atom of an ethylene oxide molecule. This reaction is also an SN2-type process. The strain of the three-membered epoxide ring makes its carbons highly susceptible to nucleophilic attack. The pyrrolidine nitrogen attacks one of the methylene carbons of the epoxide, leading to the opening of the ring. A subsequent protonation step, typically from a protic solvent or during aqueous workup, neutralizes the resulting alkoxide to yield the primary alcohol.

Parameter N-Alkylation with 2-Bromoethanol Ring-Opening of Ethylene Oxide
Reaction Type SN2SN2
Nucleophile (S)-3-Fluoropyrrolidine(S)-3-Fluoropyrrolidine
Electrophile 2-BromoethanolEthylene Oxide
Key Intermediate Pentacoordinate Transition StateAlkoxide Intermediate
Byproduct HBr (neutralized by base)None (requires proton source)
Typical Base K2CO3, Et3NNot required for initial attack

Mechanistic Pathways of Derivatization Reactions

The bifunctional nature of this compound allows for derivatization at both the hydroxyl group and the tertiary amine.

Reactions at the Hydroxyl Group: The primary alcohol can undergo esterification or etherification. A common derivatization is the formation of an ester by reaction with an acyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

The mechanism begins with the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk This forms a tetrahedral intermediate. jove.com The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. jove.comyoutube.com A weak base, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct, preventing potential side reactions. jove.com

Reactions at the Tertiary Amine: The tertiary amine can be derivatized through quaternization, a reaction also known as the Menshutkin reaction. rsc.orgwikipedia.org This involves treating the amine with an alkyl halide (e.g., methyl iodide) and proceeds through an SN2 mechanism. tue.nl The nitrogen's lone pair acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a single concerted step. tue.nl This results in the formation of a quaternary ammonium (B1175870) salt, which carries a positive charge on the nitrogen atom. The rate of this reaction is dependent on the concentration of both the tertiary amine and the alkyl halide. tue.nl

Functional Group Reaction Type Reagent Example Mechanism Product
Hydroxyl (-OH)EsterificationAcetyl ChlorideNucleophilic Acyl SubstitutionEster
Hydroxyl (-OH)Etherification (Williamson)Methyl Iodide (after deprotonation)SN2Ether
Tertiary Amine (-NR2)QuaternizationMethyl IodideSN2Quaternary Ammonium Salt

Role of Fluorine in Directing Reaction Selectivity and Reactivity

The fluorine atom at the C3 position of the pyrrolidine ring exerts significant stereoelectronic effects that modulate the reactivity of the molecule.

Inductive Effect: Fluorine is the most electronegative element, and its presence creates a strong electron-withdrawing inductive effect (-I effect) transmitted through the sigma bonds. This effect decreases the electron density on the pyrrolidine ring atoms, including the nitrogen. Consequently, the nitrogen atom in this compound is less basic and less nucleophilic compared to its non-fluorinated counterpart. acs.org This reduced nucleophilicity will slow the rate of reactions where the nitrogen acts as the nucleophile, such as in its formation via SN2 alkylation and in its derivatization via quaternization.

Conformational Effects: The substitution of fluorine on the pyrrolidine ring influences its conformational preferences, a phenomenon known as the gauche effect. acs.orgnih.gov The C-F bond can alter the ring pucker, which in turn can affect the orientation of the N-ethanol side chain. nih.govresearchgate.net This conformational bias can impact the steric accessibility of both the nitrogen lone pair and the hydroxyl group, potentially influencing reaction rates by either shielding or exposing these reactive sites to incoming reagents. For instance, a specific ring pucker might sterically hinder the approach of a bulky electrophile to the nitrogen atom.

Impact on Acidity/Basicity: The inductive effect of fluorine can also slightly increase the acidity of the hydroxyl proton by stabilizing the corresponding alkoxide conjugate base. However, its more pronounced effect is the reduction of the amine's basicity. This modulation of pKa can be critical in reactions requiring specific pH conditions or in acid-base catalyzed steps.

Property Effect of Fluorine Mechanistic Consequence
Amine Nucleophilicity DecreasedSlower rate for SN2 formation and quaternization
Amine Basicity (pKa) DecreasedAffects acid-base equilibria and catalyst efficiency
Ring Conformation Altered (Ring Pucker)Potential for steric hindrance, affecting reagent approach
Hydroxyl Acidity Slightly IncreasedMinor effect on deprotonation steps

Applications of S 2 3 Fluoropyrrolidin 1 Yl Ethan 1 Ol in Advanced Organic Synthesis

Utilization as a Chiral Building Block.sigmaaldrich.comnih.govtcichemicals.com

As a chiral building block, (S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol offers a pre-defined stereochemical framework, which is crucial in the synthesis of enantiomerically pure target molecules, particularly for pharmaceutical applications. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final compound. evitachem.comdigitellinc.com

The pyrrolidine (B122466) core and the ethanol (B145695) side chain of this compound provide multiple reaction sites for the assembly of more complex nitrogen-containing heterocyclic systems. clockss.org The pyrrolidine nitrogen can participate in cyclization reactions, while the hydroxyl group can be converted into a leaving group or other functionalities to facilitate ring formation. These strategies can lead to the synthesis of bicyclic and spirocyclic scaffolds, which are of great interest in medicinal chemistry. researchgate.netnih.govresearchgate.net

Potential Heterocyclic Scaffold Synthetic Strategy Example
PyrrolizidinesIntramolecular cyclization after converting the hydroxyl group to a suitable leaving group.
Spiro-heterocyclesUtilizing the pyrrolidine as one ring of a spirocyclic system via reactions at the nitrogen or adjacent carbons. researchgate.net
Fused PyrrolidinesAnnulation reactions involving both the ring and the side chain to build an additional fused ring.

This compound is itself a fluorinated amino alcohol, a class of compounds with significant applications in medicinal chemistry. dundee.ac.uk It can serve as a foundational scaffold for the synthesis of a diverse array of more complex fluorinated amino alcohol derivatives. nih.gov Modifications can be readily introduced at both the hydroxyl group and the pyrrolidine nitrogen, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the synthesis of various fluorinated α- and β-amino acids often relies on precursors with similar structural motifs. researchgate.net

The incorporation of a fluorinated pyrrolidine ring is a recognized strategy in modern drug design to enhance pharmacological properties. researchgate.net Fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence conformational preferences, leading to improved target binding and pharmacokinetic profiles. ekb.eg Therefore, this compound is a key starting material for synthesizing molecules targeting a range of biological systems where such scaffolds have proven beneficial. nih.govnih.gov The pyrrolidine moiety is a common feature in a wide variety of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netresearchgate.net

Pharmacological Area Rationale for Scaffold Use
OncologyPyrrolidine derivatives are found in various kinase inhibitors. mdpi.com
NeuroscienceThe pyrrolidine ring is a core component of drugs targeting the central nervous system. mdpi.com
Infectious DiseasesMany antiviral and antibacterial agents incorporate this heterocyclic system. nih.gov

Derivatization Strategies for Functional Molecule Development

The development of novel functional molecules from this compound hinges on the selective chemical modification of its primary functional groups: the hydroxyl group and the pyrrolidine nitrogen.

The primary hydroxyl group is a versatile handle for a wide range of chemical transformations. researchgate.net Standard derivatization procedures can be employed to introduce new functionalities, link the molecule to other scaffolds, or alter its physicochemical properties. psu.edu

Esterification: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions) yields esters, which can act as prodrugs or modify solubility. nih.gov

Etherification: Williamson ether synthesis or other alkylation methods can be used to introduce alkyl or aryl groups, thereby increasing lipophilicity.

Oxidation: Oxidation of the primary alcohol can furnish the corresponding aldehyde or carboxylic acid, providing new synthetic handles for further elaboration, such as reductive amination or amide bond formation.

Substitution: Conversion of the hydroxyl group into a good leaving group (e.g., tosylate, mesylate) allows for its displacement by a variety of nucleophiles, including azides, cyanides, or other heteroatoms.

Table of Common Derivatizing Agents for the Hydroxyl Group

Reagent Class Example Reagent Resulting Functional Group
Acyl Chlorides Acetyl chloride Acetate Ester
Sulfonyl Chlorides Dansyl chloride unomaha.edu Sulfonate Ester
Isocyanates Phenyl isocyanate Carbamate (Urethane)
Alkyl Halides Benzyl bromide Benzyl Ether

The tertiary amine of the pyrrolidine ring is nucleophilic and basic, allowing for several key transformations. nih.gov However, its reactivity can be influenced by the presence of the fluorine atom on the ring.

N-Oxide Formation: Treatment with an oxidizing agent, such as hydrogen peroxide or m-CPBA, can convert the tertiary amine to its corresponding N-oxide, a transformation that can alter the molecule's polarity and biological activity.

Quaternization: Reaction with alkyl halides can lead to the formation of a quaternary ammonium (B1175870) salt. This introduces a permanent positive charge, significantly increasing hydrophilicity and potentially introducing new biological interactions.

Ring-Opening and Rearrangement: Under specific conditions with certain reagents, transformations involving the pyrrolidine ring itself, such as ring expansion or cleavage, may be possible, leading to novel scaffolds. rsc.org For example, reactions with deoxyfluorinating reagents have been shown to induce ring transformations in similar proline derivatives. nih.gov

Stereocontrolled Coupling Reactions

The chiral scaffold of this compound presents significant potential for its application in stereocontrolled coupling reactions, a cornerstone of modern organic synthesis for the construction of complex molecules. While direct catalytic applications of this specific compound are not extensively documented in peer-reviewed literature, its structural motifs—a chiral fluorinated pyrrolidine core and a coordinating hydroxyl group—are hallmarks of successful ligands and organocatalysts in a variety of asymmetric transformations. nih.gov

The presence of the fluorine atom can significantly influence the electronic properties of the pyrrolidine ring, potentially enhancing the catalytic activity and selectivity of a metal center when the molecule is employed as a ligand. rsc.org The electron-withdrawing nature of fluorine can modulate the electron density on the nitrogen atom, which in turn affects its coordination to a metal. This electronic tuning can be crucial in optimizing the stereochemical outcome of coupling reactions. rsc.org Furthermore, the stereochemically defined fluorine atom adds a significant steric bias, which can be exploited to control the facial selectivity of substrate approach to a catalytic center.

The hydroxyl group in the ethan-1-ol side chain offers a coordination site, allowing the molecule to act as a bidentate ligand in conjunction with the pyrrolidine nitrogen. Such bidentate ligands are highly sought after in asymmetric catalysis as they can form more rigid and well-defined metal complexes, leading to higher levels of stereocontrol.

Table 1: Potential Applications of this compound in Asymmetric Catalysis

Reaction Type Potential Role of the Compound Rationale for Potential Efficacy
Suzuki-Miyaura CouplingChiral Ligand for PalladiumThe pyrrolidine scaffold can induce asymmetry around the metal center, influencing the enantioselectivity of the C-C bond formation. nih.gov
Heck CouplingChiral Ligand for PalladiumThe defined stereochemistry of the ligand can control the geometry of the olefin insertion step, leading to high stereoselectivity.
Sonogashira CouplingChiral Ligand for Palladium/CopperThe bidentate coordination can stabilize the catalytic species and create a chiral environment for the coupling of terminal alkynes.
Michael AdditionOrganocatalystThe secondary amine functionality, after potential modification, can activate substrates through enamine or iminium ion formation, a known mechanism for pyrrolidine-based catalysts. researchgate.netscilit.com

The development of novel chiral ligands is a continuous effort in the field of asymmetric catalysis. Fluorinated pyrrolidine derivatives, such as this compound, are valuable candidates for exploration in a wide array of stereocontrolled coupling reactions. Their unique combination of steric and electronic properties makes them promising scaffolds for the next generation of highly selective catalysts. researchgate.net

Synthetic Routes to Analogues and Libraries of Related Compounds

The generation of analogues and libraries of related compounds from a lead structure is a fundamental strategy in medicinal chemistry and materials science for the optimization of biological activity and physical properties. This compound serves as a versatile starting point for the synthesis of diverse compound libraries, leveraging the robust chemistry of the pyrrolidine ring and its substituents.

The synthesis of a focused library of analogues can be approached through systematic modification of three key regions of the molecule: the pyrrolidine nitrogen, the ethanol side chain, and the fluorinated carbon center. A combination of traditional parallel synthesis and more modern techniques like flow chemistry can be employed for the efficient generation of these libraries. acs.org

Modification of the Pyrrolidine Nitrogen: The secondary amine of the parent 3-fluoropyrrolidine (B48656) allows for a wide range of N-functionalization reactions. For instance, reductive amination with a diverse set of aldehydes and ketones can introduce a variety of substituents at the nitrogen atom, followed by the addition of the ethanol moiety.

Modification of the Ethanol Side Chain: The primary alcohol of the ethan-1-ol side chain is a versatile functional handle for further diversification. It can be oxidized to the corresponding aldehyde or carboxylic acid, which can then be subjected to a battery of subsequent reactions such as Wittig reactions, reductive aminations, or amide couplings to append a wide array of chemical functionalities.

Modification of the Fluorinated Carbon Center: While synthetically more challenging, the synthesis of analogues with different substitution patterns on the pyrrolidine ring is also feasible. This could involve the synthesis of pyrrolidine precursors with different substituents at the 3-position or the introduction of additional substituents at other positions on the ring.

The creation of such libraries is often facilitated by solid-phase synthesis techniques, where the pyrrolidine core is attached to a resin, allowing for the use of excess reagents and simplified purification. pnas.org The "split-and-pool" strategy in combinatorial chemistry can be employed to rapidly generate a large number of unique compounds. pnas.orgnih.gov

Table 2: Exemplary Synthetic Strategies for Analogue Library Generation

Modification Site Reaction Type Exemplary Reagents Resulting Functionality
Pyrrolidine NitrogenN-Alkylation / Reductive AminationVarious aldehydes/ketones, NaBH(OAc)₃Diverse N-substituted pyrrolidines
Ethanol Side ChainEsterification / EtherificationAcyl chlorides, alkyl halidesEsters, Ethers
Ethanol Side ChainOxidation followed by Amide CouplingPCC, various amines, HATUAmides
Pyrrolidine Ring[3+2] CycloadditionAzomethine ylides and various dipolarophilesSubstituted pyrrolidines nih.gov

The systematic synthesis of analogues of this compound can lead to the discovery of new chemical entities with tailored properties for various applications, from pharmaceuticals to materials science. acs.orgnih.govub.eduresearchgate.net

Computational Chemistry Studies of S 2 3 Fluoropyrrolidin 1 Yl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These calculations provide a static, time-independent view of molecular properties.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of molecules. mdpi.comjmchemsci.com It relies on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting a variety of molecular properties, including geometric configurations (bond lengths and angles), vibrational frequencies, and dipole moments. mdpi.com

For (S)-2-(3-fluoropyrrolidin-1-yl)ethan-1-ol, DFT can be used to analyze its reactivity through the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov For this molecule, the oxygen of the hydroxyl group and the fluorine atom would be expected to be regions of high electron density (negative potential), while the hydrogen of the hydroxyl group would be a region of low electron density (positive potential).

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: These values are illustrative and depend on the chosen functional and basis set.)

PropertyValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy+2.1 eVIndicates electron-accepting capability.
HOMO-LUMO Gap8.6 eVSuggests high kinetic stability.
Dipole Moment2.8 DQuantifies the overall polarity of the molecule.

Flexible molecules like this compound can exist in multiple three-dimensional arrangements, known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. The results are often visualized on a potential energy landscape, a graph of energy across reaction coordinates that describes the thermodynamics of the molecule's conformations. nih.gov

Computational methods can systematically rotate the rotatable bonds—such as the C-C and C-O bonds in the ethanol (B145695) side chain and the puckering of the pyrrolidine (B122466) ring—to map out the conformational space. The energy of each conformation is calculated, and the low-energy structures represent the most probable shapes the molecule will adopt. nih.gov This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules. For this specific compound, key variables would include the orientation of the hydroxyethyl side chain relative to the fluoropyrrolidine ring.

Table 2: Hypothetical Relative Energies of Key Conformers (Note: Energies are relative to the most stable conformer.)

ConformerDihedral Angle (N-C-C-O)Ring PuckerRelative Energy (kcal/mol)
160° (gauche)Endo0.00
2180° (anti)Endo0.75
360° (gauche)Exo1.20
4180° (anti)Exo1.95

Quantum chemical calculations can model the entire pathway of a chemical reaction, from reactants to products. A key aspect of this is identifying the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, transition state modeling could be applied to various potential reactions. For example, the esterification of the hydroxyl group or a nucleophilic substitution reaction involving the fluorine atom could be modeled. By calculating the activation energies for different proposed mechanisms, chemists can predict the most likely reaction pathway.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This technique provides detailed information on conformational flexibility, molecular motion, and intermolecular interactions. researchgate.net

An MD simulation of this compound would reveal how the pyrrolidine ring puckers and how the side chain moves and folds in a given environment (e.g., in a vacuum or in a solvent). This is particularly useful for understanding how the molecule explores its conformational energy landscape over time, providing insights that are complementary to the static picture from conformational analysis. researchgate.net

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to confirm a molecule's structure. DFT calculations, for instance, are commonly used to predict ¹H and ¹³C NMR chemical shifts, as well as vibrational frequencies for IR and Raman spectroscopy. nih.gov

The accuracy of these predictions allows for the assignment of complex spectra. For this compound, calculating the NMR spectra could help assign specific protons and carbons, especially distinguishing between the diastereotopic protons on the pyrrolidine ring. Similarly, calculating the IR spectrum could help assign vibrational modes associated with the O-H stretch, C-F stretch, and C-N bonds.

Table 3: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (Note: Illustrative data for select carbons.)

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C (adjacent to OH)59.860.2
C (adjacent to N)55.456.1
C (adjacent to F)91.592.3

Modeling Solvent Effects on Structure and Reactivity

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules are included in the simulation box around the solute. This method is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. iastate.edu

For this compound, modeling solvent effects would be crucial for accurately predicting its conformational preferences in solution. For example, in a polar protic solvent like water, conformations that allow for hydrogen bonding between the solvent and the molecule's hydroxyl group and fluorine atom would likely be stabilized. These models are essential for bridging the gap between theoretical calculations in the gas phase and experimental results in solution. chemrxiv.org

Advanced Analytical Methodologies for Research on S 2 3 Fluoropyrrolidin 1 Yl Ethan 1 Ol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of (S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol, providing detailed information about its atomic connectivity and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be conducted to confirm its constitution and stereochemistry.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring, the ethan-1-ol side chain, and the hydroxyl group. The integration of these signals would correspond to the number of protons in each group, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the total number of carbon atoms. The chemical shifts of these signals are indicative of the type of carbon (e.g., C-F, C-N, C-O), and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

¹⁹F NMR spectroscopy is particularly important for fluorinated compounds. A ¹⁹F NMR spectrum of this compound would show a signal for the single fluorine atom, and its chemical shift and coupling to adjacent protons (¹H-¹⁹F coupling) would provide definitive evidence for the presence and location of the fluorine atom on the pyrrolidine ring.

Interactive Data Table: Predicted NMR Data for this compound

Technique Expected Chemical Shift Range (ppm) Key Features
¹H NMR1.5 - 5.5Signals for pyrrolidine ring protons, ethan-1-ol side chain, and hydroxyl proton. Coupling between protons and with the fluorine atom will be observed.
¹³C NMR20 - 100Distinct signals for each of the six carbon atoms. The carbon attached to fluorine will show a large C-F coupling constant.
¹⁹F NMR-150 to -200A single multiplet due to coupling with adjacent protons.

Note: The exact chemical shifts and coupling constants would need to be determined from experimental data.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) provides the molecular weight of this compound by identifying the molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in a predictable manner.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental composition of this compound. This is a critical step in confirming the molecular formula of a new compound.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Technique Expected m/z Value Information Obtained
MS (EI/CI)~147 (M⁺) or ~148 ([M+H]⁺)Molecular weight and fragmentation pattern for structural clues.
HRMSExact mass (e.g., C₆H₁₂FNO requires 147.0903)Unambiguous determination of the molecular formula.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy would be used to identify the characteristic functional groups in this compound. Key expected absorption bands would include a broad O-H stretch for the alcohol, C-H stretching vibrations for the alkyl groups, a C-N stretching vibration for the amine, and a C-F stretching vibration.

Interactive Data Table: Expected Vibrational Spectroscopy Data for this compound

Technique Expected Wavenumber Range (cm⁻¹) Vibrational Mode
IR3200 - 3600 (broad)O-H stretch (alcohol)
IR2850 - 3000C-H stretch (alkyl)
IR1000 - 1300C-N stretch (amine)
IR1000 - 1400C-F stretch

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating the components of a mixture and are therefore vital for assessing the purity and isomeric composition of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical and chemical industries. For this compound, a reversed-phase HPLC method would typically be developed to determine its chemical purity. Furthermore, chiral HPLC, using a chiral stationary phase, is the definitive method for determining the enantiomeric purity of the (S)-enantiomer and quantifying any of the corresponding (R)-enantiomer that may be present as an impurity.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. While the hydroxyl group in this compound might necessitate derivatization to increase its volatility, GC can be an effective method for assessing purity. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of any impurities. Chiral GC columns can also be employed for the analysis of enantiomeric purity.

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone technique for separating enantiomers and quantifying their relative amounts in a mixture, a measure known as enantiomeric excess (ee). sigmaaldrich.comheraldopenaccess.us This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times as they pass through the chromatography column. sigmaaldrich.comnih.gov The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. nih.gov

The determination of enantiomeric excess is crucial for ensuring the purity of a single-enantiomer drug substance. heraldopenaccess.usgimitec.com High-performance liquid chromatography (HPLC) is the most common platform for this analysis due to its high resolution and sensitivity. heraldopenaccess.usnih.gov A sample of this compound would be dissolved in a suitable mobile phase and injected into the HPLC system equipped with a chiral column. As the sample travels through the column, the (S)- and (R)-enantiomers are separated. A detector, commonly a UV detector, measures the concentration of each enantiomer as it elutes from the column, producing a chromatogram with distinct peaks for each. heraldopenaccess.usuma.es

The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: ee (%) = ([Area of Major Enantiomer - Area of Minor Enantiomer] / [Area of Major Enantiomer + Area of Minor Enantiomer]) x 100

Research findings demonstrate that this method allows for the detection and quantification of even trace amounts of the undesired enantiomer, often at levels below 0.1%. gimitec.com The choice of the chiral stationary phase, mobile phase composition, and flow rate are critical parameters that are optimized to achieve baseline separation of the enantiomers. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Data for Enantiomeric Excess Analysis

Parameter(S)-enantiomer(R)-enantiomer
Retention Time (min) 8.459.72
Peak Area (arbitrary units) 998,5001,500
Enantiomeric Excess (ee) \multicolumn{2}{c

Optical Rotation Measurement for Chirality Assessment

Optical rotation is a fundamental property of chiral molecules that provides evidence of their optical activity. nih.govmasterorganicchemistry.com When plane-polarized light is passed through a solution containing a chiral compound, the plane of light is rotated. anton-paar.com The direction and magnitude of this rotation are characteristic of the specific enantiomer. wikipedia.org Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. masterorganicchemistry.com A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates it counterclockwise is levorotatory (-). wikipedia.org

The measurement is performed using an instrument called a polarimeter. anton-paar.com The observed rotation (α) is dependent on several factors, including the compound's concentration, the path length of the sample cell, the temperature, and the wavelength of the light used (typically the sodium D-line at 589 nm). anton-paar.comwikipedia.org To standardize this measurement, the specific rotation [α] is calculated, which is an intrinsic physical property of a pure chiral compound. wikipedia.orgamherst.edu

The specific rotation is calculated using the formula: [α]λT = α / (c ⋅ l) Where:

α is the observed rotation in degrees.

T is the temperature in degrees Celsius.

λ is the wavelength of light.

c is the concentration in g/mL.

l is the path length of the polarimeter tube in decimeters (dm). amherst.edu

For this compound, a measurement of its specific rotation would confirm its chiral nature. A non-zero value would indicate the presence of a single enantiomer or an excess of one enantiomer over the other. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive and would produce a specific rotation of zero. amherst.edu There is no direct correlation between the (S) or (R) designation and the sign (+ or -) of the optical rotation; this must be determined experimentally. masterorganicchemistry.comamherst.edu

Table 2: Representative Optical Rotation Measurement Data

ParameterValue
Wavelength (λ) 589 nm (Na D-line)
Temperature (T) 20 °C
Concentration (c) 1.05 g / 100 mL (in Methanol)
Path Length (l) 1.0 dm
Observed Rotation (α) -1.25°
Calculated Specific Rotation [α] -119.0°

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is the most definitive analytical method for determining the three-dimensional structure of a molecule in the solid state. osu.edunih.gov It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. osu.edu For chiral molecules like this compound, this technique can unambiguously confirm its absolute stereochemistry. researchgate.netnih.gov

The method requires a single, high-quality crystal of the compound. osu.edu When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. mdpi.com By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom in the crystal lattice is determined, revealing the molecule's complete structure and stereochemical arrangement. researchgate.netsoton.ac.uk

In the context of pharmaceuticals, confirming the absolute stereochemistry is a critical step, as different enantiomers can have vastly different biological activities. nih.govnih.gov X-ray crystallography provides the conclusive evidence required for regulatory purposes and for understanding the molecule's interaction with biological targets. The analysis yields detailed crystallographic data, including the crystal system, space group, and unit cell dimensions, which serve as a unique fingerprint for the crystalline form of the compound. mdpi.combenthamopen.com

Table 3: Example Crystallographic Data for a Chiral Organic Molecule

ParameterValue
Empirical Formula C₆H₁₂FNO
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.85 Å, b = 8.92 Å, c = 13.47 Å
Volume (V) 702.5 ų
Calculated Density 1.26 g/cm³
Final R-factor 0.045

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Routes

The development of efficient, scalable, and sustainable methods for synthesizing enantiopure compounds is a cornerstone of modern organic chemistry. Future research should focus on moving beyond existing multi-step procedures, which may originate from chiral pool precursors like hydroxyproline, towards more innovative and efficient strategies. wipo.intmdpi.com

Unexplored avenues include:

Asymmetric Catalysis: Designing catalytic systems that can construct the fluorinated chiral pyrrolidine (B122466) core in a single, highly enantioselective step. This could involve transition-metal-catalyzed asymmetric fluorination of a suitable achiral precursor or an asymmetric cycloaddition reaction. nih.gov

Biocatalysis: Employing enzymes, such as engineered fluorinases or transaminases, could offer a green and highly selective alternative for installing the C-F bond or the chiral amine center with near-perfect stereocontrol.

Flow Chemistry: Translating existing or newly developed synthetic routes to continuous flow processes. This would not only enhance safety and scalability but also allow for rapid optimization of reaction conditions.

A comparative table of potential synthetic strategies is presented below.

Synthetic Strategy Potential Catalyst/System Key Advantages Research Goal
Asymmetric C-H FluorinationChiral Palladium or Iridium ComplexesDirect functionalization, atom economyAchieve >99% enantiomeric excess (ee) on an advanced achiral precursor
Dynamic Kinetic ResolutionLipase combined with a racemization catalystHigh yields of a single enantiomer from a racemic mixture mdpi.comSynthesize the target alcohol from a racemic fluorinated precursor
Organocatalytic CycloadditionChiral Proline-based catalystsMetal-free, environmentally benign, high stereoselectivityDevelop a one-pot synthesis from simple acyclic starting materials
Biocatalytic FluorinationEngineered Fluorinase EnzymesUnprecedented selectivity, mild reaction conditionsEstablish a cell-based system for the production of the fluorinated pyrrolidine core

Exploration of New Chemical Transformations and Derivatizations

The true value of a building block lies in its versatility. While the primary alcohol of (S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol is a clear handle for derivatization, future work should explore a wider range of chemical transformations to unlock novel molecular architectures.

Alcohol Functionalization: Beyond simple ester or ether formation, the alcohol can be converted to other functional groups. For instance, oxidation to the corresponding aldehyde or carboxylic acid would open up access to a vast array of subsequent reactions, such as reductive aminations, Wittig reactions, or amide couplings.

C-H Activation: The pyrrolidine ring itself contains several C-H bonds that could be targets for late-stage functionalization. Developing regioselective C-H activation methods would enable the introduction of new substituents at positions C4 or C5, dramatically increasing the accessible chemical space.

Ring-Opening and Rearrangement: Investigating conditions that could induce ring-opening of the pyrrolidine or skeletal rearrangements could lead to the synthesis of entirely new classes of fluorinated acyclic or heterocyclic compounds.

Transformation Type Potential Reagent/Condition Product Class Unexplored Application
Oxidation of AlcoholTEMPO/BleachAldehydes, Carboxylic AcidsSynthesis of novel amino acid analogs
Mitsunobu ReactionDiethyl azodicarboxylate (DEAD), PPh₃, NucleophileEsters, Azides, ThiolsIntroduction of diverse functional handles for bioconjugation
C-H Arylation (Position C4/C5)Pd(OAc)₂, Ligand, Aryl HalideArylated PyrrolidinesModulating physicochemical properties for CNS-targeted drugs researchgate.net
Ring-Opening MetathesisGrubbs Catalyst (with a suitable diene derivative)Unsaturated Acyclic AminesAccess to complex acyclic chiral fluorinated synthons

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict molecular properties and guide experimental design, saving significant time and resources. Future research should leverage advanced modeling to better understand the unique characteristics conferred by the fluorine atom.

Conformational Analysis: The gauche effect induced by the electronegative fluorine atom can significantly influence the puckering of the pyrrolidine ring. nih.gov Detailed quantum mechanical calculations and molecular dynamics simulations can predict the preferred conformations of the molecule and its derivatives, which is crucial for designing compounds that fit into specific protein binding pockets. researchgate.netemerginginvestigators.org

"Fluorine Scanning" Simulations: Computational techniques like free-energy perturbation can be used to perform in silico "fluorine scanning" on a lead compound. nih.gov This involves calculating the change in binding affinity upon introducing fluorine at various positions, thereby predicting optimal fluorination strategies for enhancing potency. nih.gov

Reaction Mechanism Prediction: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of proposed novel synthetic reactions. This can help in optimizing reaction conditions, predicting stereochemical outcomes, and identifying potential side reactions before embarking on extensive experimental work.

Integration with Machine Learning for Synthetic Design

The intersection of machine learning (ML) and chemistry is a rapidly growing field with the potential to revolutionize synthetic planning.

Retrosynthesis Prediction: ML algorithms can be trained on vast reaction databases to propose novel and efficient retrosynthetic pathways for this compound and its derivatives. This could uncover non-intuitive synthetic routes that a human chemist might overlook.

Reaction Optimization: Machine learning models can be used to predict the optimal conditions (catalyst, solvent, temperature) for a given chemical transformation, accelerating the development of new derivatization protocols. rsc.org

Predicting Enantioselectivity: Neural networks and other ML models are being developed to accurately predict the enantioselectivity of asymmetric reactions. rsc.orgchemistryworld.com Such a tool could be invaluable in the de novo design of stereoselective routes to the target molecule. sciencedaily.com For instance, an ML model could screen thousands of virtual chiral ligands to identify the most promising candidates for a catalytic asymmetric synthesis, drastically reducing the experimental effort required. rsc.orgacs.org

Potential for Applications in Emerging Fields of Chemical Science

While fluorinated pyrrolidines are established in medicinal chemistry, future research should explore their application in other cutting-edge areas of chemical science. nih.govnumberanalytics.comnih.gov

Organocatalysis: The chiral backbone of this compound makes it an attractive scaffold for the development of new organocatalysts. The fluorine atom could be used to tune the catalyst's acidity, basicity, and steric environment to achieve unique reactivity and selectivity.

Fluorinated Materials: Fluoropolymers are known for their exceptional stability and unique surface properties. numberanalytics.com Derivatives of this compound could be investigated as monomers for the synthesis of novel, chiral fluorinated polymers with potential applications in areas such as chiral chromatography or advanced coatings. The strategic fluorination could lead to materials with enhanced thermal stability and specific hydrophobic properties. acs.org

¹⁹F Magnetic Resonance Imaging (MRI): The presence of a fluorine atom makes this compound and its derivatives suitable for use as ¹⁹F MRI contrast agents. numberanalytics.com Future work could focus on attaching this building block to larger molecules or nanoparticles to create targeted imaging agents for diagnosing diseases at the molecular level.

Q & A

Q. What are the key considerations in designing a stereoselective synthesis route for (S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol?

  • Methodological Answer : Stereoselective synthesis requires careful selection of chiral starting materials or catalysts. For example, the use of (S)-configured pyrrolidine derivatives (e.g., tert-butyl carbamate intermediates, as in Example 242 from ) ensures retention of stereochemistry during alkylation or substitution reactions. Protecting groups (e.g., tert-butoxycarbonyl, Boc) may be employed to prevent racemization during hydroxylation or fluorination steps. Reaction conditions (temperature, solvent polarity, and catalyst choice) must optimize enantiomeric excess (ee), validated via chiral HPLC or polarimetry .

Q. Which spectroscopic methods are most effective for characterizing the structural and stereochemical integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify the pyrrolidine ring, fluorinated position, and ethanol moiety. Coupling constants (e.g., 3JHF^3J_{H-F} for fluorinated carbons) confirm substituent placement (e.g., ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C6_6H12_{12}FNO for the target compound) and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtainable .

Q. How can researchers ensure enantiomeric purity during the scale-up of this compound?

  • Methodological Answer : Chiral stationary phase chromatography (e.g., Chiralpak® columns) or kinetic resolution using enzymes (lipases, esterases) can separate enantiomers. Process parameters (flow rate, column temperature) must be optimized to maintain ee >99%, as seen in the purification of similar fluorinated alcohols ( ).

Advanced Research Questions

Q. What challenges arise in optimizing the reaction yield for introducing the 3-fluoropyrrolidine moiety into ethan-1-ol derivatives?

  • Methodological Answer : Fluorination at the pyrrolidine 3-position often faces steric hindrance and competing side reactions (e.g., elimination). Strategies include:
  • Electrophilic Fluorination : Using Selectfluor® or N-fluoropyridinium salts under anhydrous conditions.
  • Nucleophilic Displacement : Substitution of a hydroxyl or mesylate group with KF or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF).
    Yields are monitored via 19^{19}F NMR, with byproducts analyzed via LC-MS ().

Q. How can researchers address discrepancies in reported biological activity data for this compound across different in vitro assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, solvent effects). Systematic approaches include:
  • Dose-Response Curves : Validate potency (IC50_{50}, EC50_{50}) across multiple replicates.
  • Solvent Controls : Ensure DMSO or ethanol concentrations do not exceed 0.1% (v/v).
  • Target Engagement Studies : Use radioligand binding or surface plasmon resonance (SPR) to confirm direct interactions ().

Q. What computational chemistry approaches are optimal for predicting the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models transition states for fluorination or hydroxylation reactions, predicting regioselectivity.
  • Molecular Dynamics (MD) Simulations : Analyze ligand-protein binding kinetics (e.g., with GPCRs or enzymes).
  • Docking Studies : Software like AutoDock Vina or Schrödinger Suite identifies binding poses, validated by mutagenesis data ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.